diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a chromenone (coumarin) moiety linked to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving appropriate precursors such as α-haloketones and thiourea.
Coupling of Chromenone and Thiophene: The final step involves coupling the chromenone and thiophene moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of base catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s chromenone and thiophene moieties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation, inflammation, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, or others relevant to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which are known for their anticoagulant properties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic synthesis and materials science.
Uniqueness
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of chromenone and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
Diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and notably, its biological activity, particularly in the fields of anticancer and antimicrobial research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the chromene ring and subsequent functionalization to introduce the thiophene and carboxylate groups. The compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its molecular configuration and spatial arrangement.
Molecular Structure
Component | Description |
---|---|
Molecular Formula | C18H18ClN2O5S |
Molecular Weight | 396.86 g/mol |
Key Functional Groups | Chromene, thiophene, carboxylate |
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to inhibit topoisomerases, leading to DNA damage in cancer cells.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of chromene compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The results indicated that this compound could potentially enhance apoptosis in these cells through the activation of pro-apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, promoting apoptosis.
Properties
Molecular Formula |
C22H20ClNO7S |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
diethyl 5-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H20ClNO7S/c1-5-29-21(27)17-11(4)18(22(28)30-6-2)32-20(17)24-19(26)16-9-14(25)12-8-13(23)10(3)7-15(12)31-16/h7-9H,5-6H2,1-4H3,(H,24,26) |
InChI Key |
GYVLQVSTAVNTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C |
Origin of Product |
United States |
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